molecular formula C12H16N2O6 B286404 {3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate

{3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate

Cat. No.: B286404
M. Wt: 284.26 g/mol
InChI Key: DCAYTDRIAYUZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate, also known as AEM, is a chemical compound that has been widely studied in the field of medicinal chemistry. AEM is a pyrimidine derivative that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of {3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of various enzymes involved in the regulation of cell growth and division. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-viral effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the replication of various viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of {3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate is its low toxicity profile, making it a promising candidate for further pre-clinical and clinical studies. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of {3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate. One area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents to improve its efficacy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential as an anti-cancer, anti-inflammatory, and anti-viral agent. The synthesis of this compound is relatively straightforward, and it has a low toxicity profile, making it a promising candidate for further pre-clinical and clinical studies. Further research is needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of {3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate can be achieved through a multi-step process involving the reaction of 4,6-dioxoheptanoic acid with 2-aminoethanol, followed by acetylation with acetic anhydride. The final product is obtained after the reaction of the intermediate with methyl iodide. The purity of this compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

{3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate has been studied extensively for its potential use as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition to its anti-cancer properties, this compound has also been studied for its potential use as an anti-inflammatory and anti-viral agent.

Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

2-[6-(acetyloxymethyl)-3-methyl-2,4-dioxopyrimidin-1-yl]ethyl acetate

InChI

InChI=1S/C12H16N2O6/c1-8(15)19-5-4-14-10(7-20-9(2)16)6-11(17)13(3)12(14)18/h6H,4-5,7H2,1-3H3

InChI Key

DCAYTDRIAYUZSH-UHFFFAOYSA-N

SMILES

CC(=O)OCCN1C(=CC(=O)N(C1=O)C)COC(=O)C

Canonical SMILES

CC(=O)OCCN1C(=CC(=O)N(C1=O)C)COC(=O)C

Origin of Product

United States

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